

A Comparative Guide to the Mass Spectrometry Fragmentation of Apalcillin and Related Penicillins

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Compound of Interest

Compound Name: *Apalcillin*

Cat. No.: *B1665124*

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This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of **Apalcillin** and its structural analogs within the penicillin family. Due to the limited availability of direct mass spectrometry data for **Apalcillin** in the reviewed literature, this guide leverages extensive data from the closely related and structurally similar antibiotic, Ampicillin, as a predictive model for **Apalcillin**'s fragmentation behavior. The principles and observed fragmentation pathways detailed herein are fundamental to the analysis of the broader penicillin class of antibiotics.

Comparative Fragmentation Data

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and quantification of antibiotics like **Apalcillin**. In-source collision-induced dissociation (CID) is a common technique used to induce fragmentation and produce characteristic spectra for these compounds.^[1]

The fragmentation of penicillins is characterized by the cleavage of the β -lactam and thiazolidine rings. While specific quantitative data for **Apalcillin** is not readily available in the cited literature, the fragmentation pattern of Ampicillin provides a robust template for understanding what to expect.

Table 1: Key Fragment Ions in the Mass Spectrum of Ampicillin

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Structure/Origin	Reference
350.1 [M+H] ⁺	192.0	Resulting from the loss of the benzylamine side chain with an oxygen rearrangement and cleavage of the β -lactam ring.	[2]
350.1 [M+H] ⁺	174.0	Further fragmentation of the thiazolidine ring.	[3]
350.1 [M+H] ⁺	160.0	Thiazolidine ring fragment.	[1][2][3]
350.1 [M+H] ⁺	114.0	Fragment of the thiazolidine ring.	[1][3]
350.1 [M+H] ⁺	106.1	Benzylamine group fragment.	[2]

It is important to note that the molecular weight of **Apalcillin** is 523.5 g/mol . Therefore, its protonated molecule [M+H]⁺ would be observed at m/z 524.5. The corresponding fragment ions would differ in mass but are expected to arise from similar cleavage pathways.

Experimental Protocols

The following is a representative experimental protocol for the LC-MS analysis of penicillins, based on methodologies reported for Ampicillin analysis.[1]

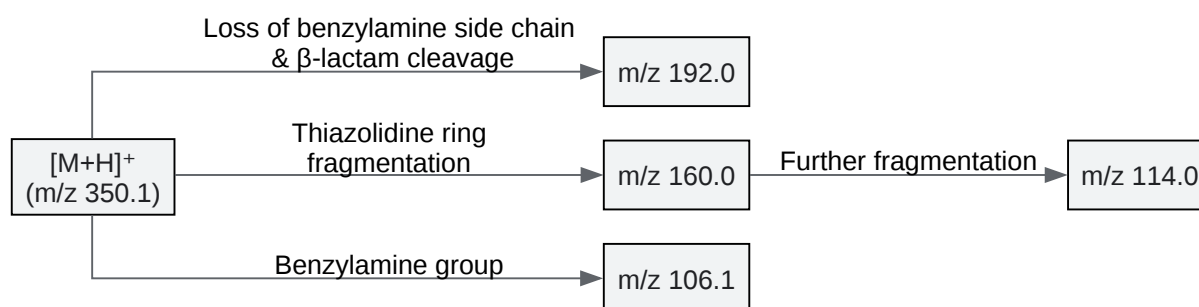
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

- System: A standard Liquid Chromatography system coupled with a single quadrupole or tandem mass spectrometer.[1]

- Column: A reverse-phase column, such as a Waters XTerra C18 (2.1 x 150 mm), is suitable for separation.^[1]
- Mobile Phase: A gradient of water and methanol, both containing 0.1% acetic acid, is commonly used.^[1]
- Gradient: A typical linear gradient would be from 5% to 95% methanol over 7 minutes, followed by a 3-minute hold at 95%.^[1]
- Ionization: Electrospray ionization (ESI) in positive ion mode is effective for penicillins.
- Fragmentation: In-source Collision-Induced Dissociation (CID) can be employed to generate fragment ions. The cone voltage can be varied to control the extent of fragmentation. For instance, a low cone voltage (e.g., 15-17V) will primarily show the molecular ion, while a higher cone voltage (e.g., 40-42V) will induce fragmentation.^[1]
- Detection: The mass spectrometer can be operated in full scan mode to acquire a complete mass spectrum or in selected ion recording (SIR) mode to monitor for specific parent and fragment ions for enhanced sensitivity.^[1]

Visualizing Fragmentation and Workflows

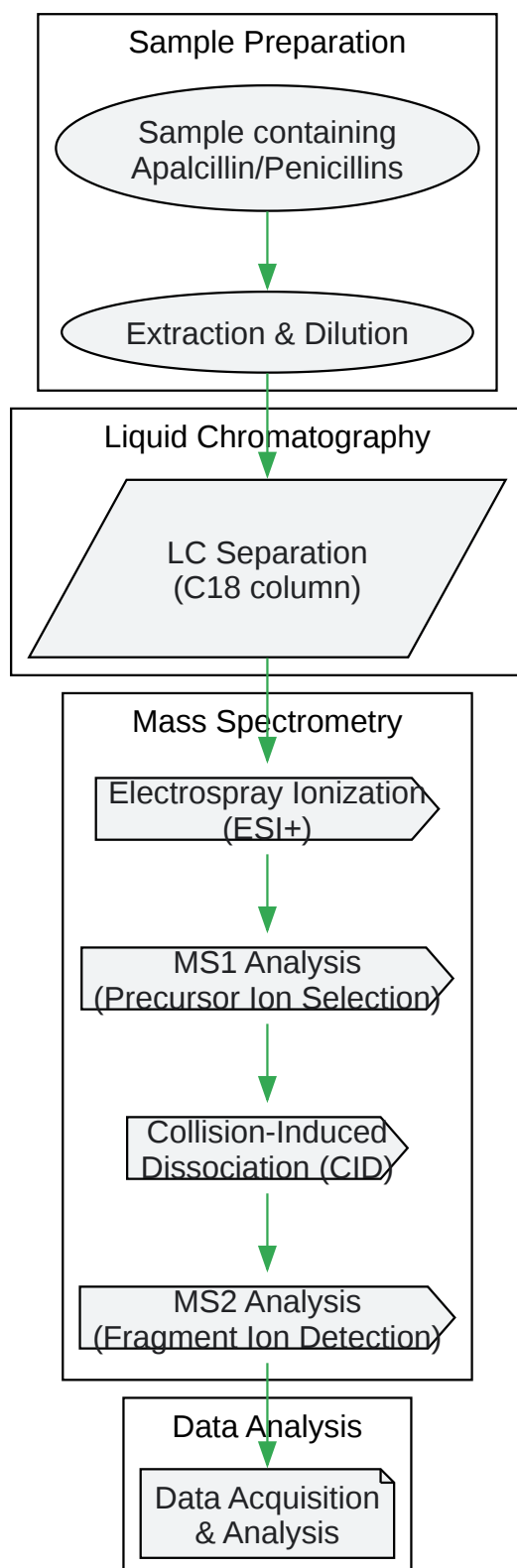
Mass Spectrometry Fragmentation Pathway of Penicillins (using Ampicillin as an example)



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Caption: Proposed fragmentation pathway of Ampicillin in mass spectrometry.

Experimental Workflow for LC-MS/MS Analysis of Penicillins

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Caption: General experimental workflow for the analysis of penicillins by LC-MS/MS.

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References

- 1. waters.com [waters.com]
- 2. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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